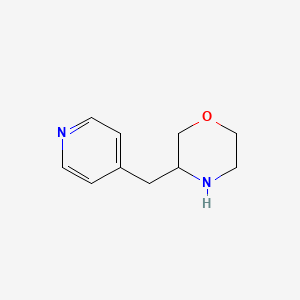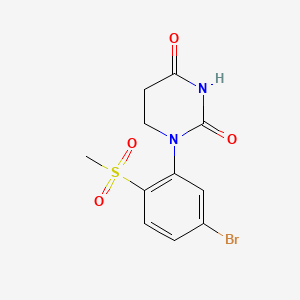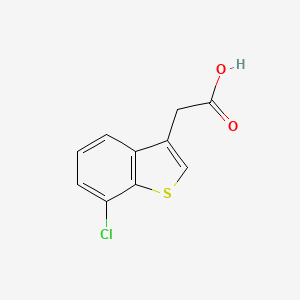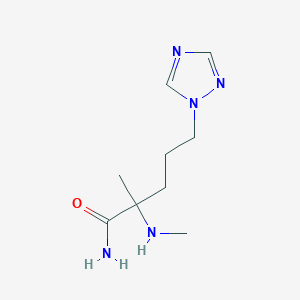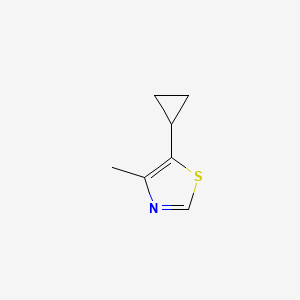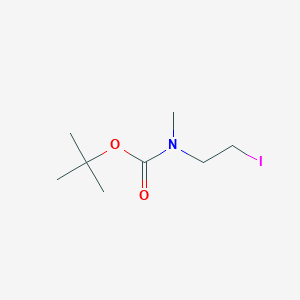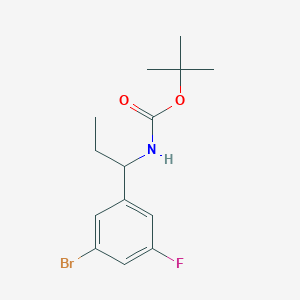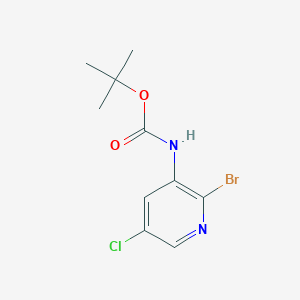
3-Morpholinopropanal hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Morpholinopropanal hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a derivative of 3-Morpholinopropanal, which contains a morpholine ring attached to a propanal group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinopropanal hydrochloride typically involves the reaction of morpholine with propanal under controlled conditions. One common method includes the use of para-fluorobenzylamine and magnesium sulfate in tetrahydrofuran at room temperature, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions
3-Morpholinopropanal hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
科学研究应用
3-Morpholinopropanal hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes .
作用机制
The mechanism of action of 3-Morpholinopropanal hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. It may also participate in signaling pathways by modifying the activity of key proteins and enzymes involved in cellular processes .
相似化合物的比较
Similar Compounds
3-Morpholinopropanal: The parent compound without the hydrochloride group.
3-(N-morpholino)propanesulfonic acid: A similar compound with a sulfonic acid group instead of an aldehyde.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: A compound with a similar morpholine ring structure but different functional groups
Uniqueness
3-Morpholinopropanal hydrochloride is unique due to its specific combination of a morpholine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
3-morpholin-4-ylpropanal;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h5H,1-4,6-7H2;1H |
InChI 键 |
BNMDGSPLKKODEL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCC=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


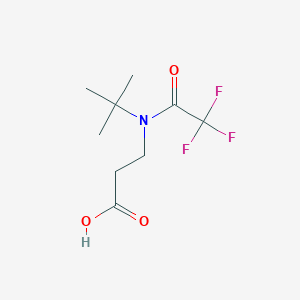
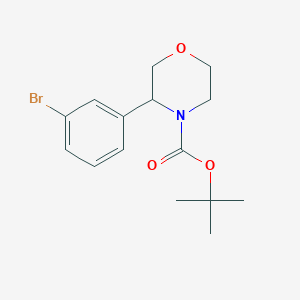
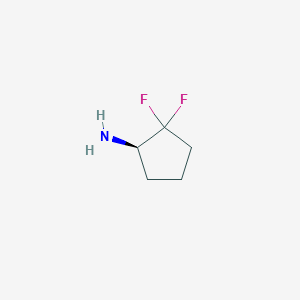
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
